(6-Bromo-3-methoxypyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(6-bromo-3-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
NAMJUFGAODNUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)CO |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 6 Bromo 3 Methoxypyridin 2 Yl Methanol
Reactivity of the Bromo-Substituent
The bromine atom at the C6 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Its reactivity is central to the use of (6-Bromo-3-methoxypyridin-2-yl)methanol as a building block in synthetic chemistry, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and the bromo-substituent of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used for synthesizing biaryl and heteroaryl compounds. researchgate.netnih.gov For substrates like this compound, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C6 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient pyridine rings which can sometimes pose challenges. nih.govresearchgate.net For example, studies on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated that substitution can be controlled based on the reaction conditions and stoichiometry of the boronic acid. beilstein-journals.org
Sonogashira Coupling: The Sonogashira reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction would enable the introduction of an alkynyl moiety at the C6 position of the title compound, leading to the formation of 6-alkynyl-3-methoxypyridin-2-yl)methanol derivatives. These products are valuable intermediates for synthesizing more complex heterocyclic systems.
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and tolerance of a broad range of functional groups. wikipedia.org This method can be used to couple this compound with various alkyl, aryl, or vinyl zinc reagents. researchgate.net The presence of the free hydroxyl group on the substrate would likely be tolerated under optimized conditions.
Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for vinylation of aryl halides. Research on the Heck reaction of bromo-methoxypyridines has shown successful coupling with fluorous alkenes. For instance, 2-bromo-5-methoxypyridine (B47582) has been effectively coupled under specific catalytic conditions, demonstrating the feasibility of this transformation on related substrates. researchgate.net The reaction conditions typically involve a palladium acetate (B1210297) catalyst, a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB), and a base such as sodium acetate. researchgate.netbeilstein-journals.org
| Substrate | Alkene Partner | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromo-5-methoxypyridine | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ | NaOAc | NMP/H₂O | 80 |
| 3,5-Dibromopyridine | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ | NaOAc | NMP/H₂O | 81 |
Table 1: Example Conditions for Heck Reactions on Bromopyridine Derivatives. researchgate.net Data is illustrative of the reactivity of related compounds.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur readily, the aromatic ring must be activated by strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.org
In the case of this compound, the pyridine nitrogen atom itself is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. However, the molecule lacks additional, strongly activating groups ortho or para to the bromine. The methoxy (B1213986) group at C3 is electron-donating by resonance, which would deactivate the ring for SNAr. Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is expected to be challenging and would likely require harsh conditions. Other reaction pathways, such as the palladium-catalyzed cross-coupling reactions, are generally more efficient for functionalizing this position. nih.gov
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, most commonly an organolithium or Grignard reagent. wikipedia.org This transformation is particularly useful for aryl bromides, where the exchange with an alkyllithium reagent (typically n-BuLi or t-BuLi) is rapid, even at low temperatures. wikipedia.orgias.ac.in
For this compound, the presence of the acidic proton of the methanol (B129727) group presents a significant challenge for metal-halogen exchange using alkyllithium reagents. The organolithium reagent would preferentially act as a base, deprotonating the hydroxyl group rather than undergoing the desired bromine-lithium exchange.
However, protocols have been developed to overcome this limitation. A highly effective method involves a two-step, one-pot procedure. First, the substrate is treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), which selectively deprotonates the acidic proton to form a magnesium alkoxide. Subsequently, an alkyllithium reagent (n-BuLi) is added, which then performs the bromine-magnesium or bromine-lithium exchange on the protected intermediate. nih.gov This approach prevents the consumption of the organolithium reagent by the acidic proton and allows for the efficient generation of the desired organometallic intermediate at the C6 position, which can then be trapped with various electrophiles. nih.govresearchgate.net The presence of the methoxy and the newly formed alkoxide groups may also influence the regioselectivity and rate of the exchange reaction. wikipedia.orgarkat-usa.org
Transformations Involving the Methoxyl Group
The methoxyl group at the C3 position is generally stable but can be cleaved under specific conditions to reveal a hydroxyl group. Its presence also influences the electronic properties of the pyridine ring.
The conversion of the methoxy group to a hydroxyl group is a common transformation in the synthesis of pharmaceutical and other biologically active compounds. Several reagents are known to effect this demethylation.
Boron-Based Reagents: Boron tribromide (BBr₃) is a classic and powerful reagent for the cleavage of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. However, its high reactivity can sometimes lead to a lack of selectivity in polyfunctional molecules. A milder alternative is the boron trifluoride-diethyl etherate (BF₃·OEt₂) complex, often used in conjunction with a nucleophilic species like a thiol. rsc.org The BF₃ coordinates to the ether, activating it for nucleophilic attack by the thiol on the methyl group.
Hydride Reagents: Certain complex hydrides have been shown to be effective for the demethylation of methoxypyridines. Notably, L-selectride (lithium tri-sec-butylborohydride) has been developed as a reagent for the chemoselective demethylation of methoxypyridines over anisoles (methoxybenzenes). thieme-connect.comthieme-connect.comelsevierpure.com The electron-deficient nature of the pyridine ring makes the methoxy group more susceptible to nucleophilic cleavage by the bulky hydride reagent compared to the more electron-rich benzene (B151609) ring of anisole. This reaction is typically performed by refluxing the substrate with L-selectride in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com
| Substrate | Reagent | Conditions | Product | Yield (%) |
| 4-Methoxypyridine | L-selectride | THF, reflux, 2h | 4-Hydroxypyridine | 83 |
| 3-Methoxypyridine (B1141550) | L-selectride | THF, reflux, 0.5h | 3-Hydroxypyridine | 94 |
| 2-Chloro-4-methoxypyridine | L-selectride | THF, reflux, 1h | 2-Chloro-4-hydroxypyridine | 91 |
Table 2: Demethylation of various methoxypyridines using L-selectride. thieme-connect.com This data illustrates the general applicability of the method.
The primary cleavage reaction involving the methoxyl group is the demethylation discussed above. Another potential cleavage pathway is through nucleophilic aromatic substitution, where the methoxy group itself acts as a leaving group. While less common than displacing a halogen, SNAr displacement of methoxy groups can occur on highly electron-deficient rings. For instance, 3-methoxypyridine has been shown to undergo amination with piperidine (B6355638) in the presence of sodium hydride and lithium iodide, where the methoxy group at the C3 position is displaced. nih.gov
Studies specifically focused on the rearrangement of the methoxyl group on the pyridine ring of this compound are not widely reported in the literature. Rearrangement reactions on pyridine rings, such as the "halogen dance," typically involve the migration of a halogen substituent under the influence of a strong base, a phenomenon observed in some polyhalogenated pyridines. researchgate.net Similar migrations involving a methoxy group are less common. The principal transformations of the methoxyl group remain cleavage reactions to unmask the corresponding phenol (B47542) (hydroxypyridine).
Reactions of the Primary Alcohol Functional Group
The primary alcohol (-CH₂OH) group is a major site of reactivity in this compound, enabling transformations such as oxidation, halogenation, esterification, and etherification.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde (6-bromo-3-methoxypyridine-2-carbaldehyde) or the carboxylic acid (6-bromo-3-methoxypyridine-2-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without further oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for the conversion of primary alcohols to aldehydes, particularly in substrates sensitive to harsher conditions.
Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This transformation is a key step in the synthesis of various pyridinecarboxylic acid derivatives, which are important building blocks in medicinal chemistry. pharm.or.jpnih.gov
| Starting Material | Target Product | Typical Reagent(s) | Reaction Type |
|---|---|---|---|
| Primary Alcohol | Aldehyde | Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC) | Partial Oxidation |
| Primary Alcohol | Carboxylic Acid | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Full Oxidation |
Halogenation of the Hydroxymethyl Group (e.g., Appel Reaction to Bromomethyl Analogs)
The hydroxyl group of this compound can be substituted with a halogen, typically bromine or chlorine, to yield the corresponding halomethyl derivative. The Appel reaction is a particularly effective method for this transformation under mild conditions. organic-chemistry.org
The reaction converts an alcohol into an alkyl halide using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane. wikipedia.org To synthesize the bromomethyl analog, carbon tetrabromide (CBr₄) is used in conjunction with triphenylphosphine. The reaction proceeds through the formation of an oxyphosphonium intermediate, which makes the oxygen a good leaving group. nrochemistry.com A subsequent Sₙ2 displacement by the bromide ion yields the desired 2-(bromomethyl)-6-bromo-3-methoxypyridine and triphenylphosphine oxide as a byproduct. organic-chemistry.orgwikipedia.org The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org
| Transformation | Reagents | Key Intermediate | Byproduct |
|---|---|---|---|
| R-CH₂OH → R-CH₂Br | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Oxyphosphonium salt [R-CH₂-O-P(Ph)₃]⁺Br⁻ | Triphenylphosphine oxide (O=PPh₃) |
Esterification and Etherification for Protecting Group Manipulation and Derivative Synthesis
The primary alcohol functional group readily undergoes esterification and etherification, allowing for the synthesis of a wide array of derivatives or the introduction of protecting groups.
Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride). Acid-catalyzed esterification, known as Fischer esterification, involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Alternatively, for milder conditions, the alcohol can be reacted with an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. These ester derivatives are often synthesized to modify the biological activity or physicochemical properties of the parent molecule.
Etherification: Ethers can be prepared via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) to form the corresponding ether. This process is valuable for installing different alkyl or aryl groups, which can serve as protecting groups or modulate the compound's properties.
Condensation Reactions
Condensation reactions are those in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. numberanalytics.com Esterification and etherification, as described above, are classic examples of condensation reactions.
Beyond these, the alcohol can be a precursor to other condensation reactions. For instance, after oxidation to the aldehyde (6-bromo-3-methoxypyridine-2-carbaldehyde), the resulting carbonyl compound can participate in a variety of well-known condensation reactions:
Knoevenagel Condensation: The aldehyde can react with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malonic acid) in the presence of a weak base catalyst (like piperidine or pyridine). wikipedia.org This reaction is a powerful method for forming new carbon-carbon bonds, leading to α,β-unsaturated products. wikipedia.org
Reactivity of the Pyridine Nitrogen Atom
Acid-Base Chemistry and Salt Formation
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybridized orbital, which is not part of the aromatic π-system. libretexts.org This makes the nitrogen atom basic and available for protonation by acids, leading to the formation of pyridinium salts. libretexts.org The basicity of pyridine itself is modest, with a pKa of 5.2 for its conjugate acid. libretexts.orgscribd.com
The basicity of this compound is influenced by the electronic effects of its substituents:
Bromo Group: As an electronegative halogen, the bromo group at the 6-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the pyridine ring and on the nitrogen atom. This effect reduces the basicity of the nitrogen, making it a weaker base than unsubstituted pyridine. scribd.com
Due to its basic nature, this compound readily reacts with both inorganic and organic acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) to form stable, often crystalline, pyridinium salts. nih.gov This property is frequently used for the purification and handling of pyridine-containing compounds. The nitrogen can also be alkylated by electrophiles like alkyl halides to form quaternary pyridinium salts. nih.gov
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₈BrNO₂ |
| 2-(bromomethyl)-6-bromo-3-methoxypyridine | C₇H₇Br₂NO |
| 6-bromo-3-methoxypyridine-2-carbaldehyde | C₇H₆BrNO₂ |
| 6-bromo-3-methoxypyridine-2-carboxylic acid | C₇H₆BrNO₃ |
| Carbon tetrabromide | CBr₄ |
| Diethyl malonate | C₇H₁₂O₄ |
| Jones reagent | CrO₃ in H₂SO₄ |
| Malonic acid | C₃H₄O₄ |
| Manganese dioxide | MnO₂ |
| Methyl iodide | CH₃I |
| Piperidine | C₅H₁₁N |
| Potassium permanganate | KMnO₄ |
| Pyridine | C₅H₅N |
| Pyridinium chlorochromate (PCC) | C₅H₆ClCrNO₃ |
| Sodium hydride | NaH |
| Sulfuric acid | H₂SO₄ |
| Trifluoroacetic acid | C₂HF₃O₂ |
| Triethylamine | C₆H₁₅N |
| Triphenylphosphine | C₁₈H₁₅P |
| Triphenylphosphine oxide | C₁₈H₁₅OP |
N-Oxidation Reactions
The conversion of the pyridine nitrogen to an N-oxide is a fundamental transformation that significantly alters the reactivity of the pyridine ring. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation by various reagents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
The substituents on the pyridine ring play a crucial role in modulating the rate and efficiency of N-oxidation. Electron-donating groups enhance the nucleophilicity of the nitrogen atom, thereby facilitating oxidation. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making it less reactive towards oxidizing agents.
In the case of this compound, the electronic effects of the substituents must be considered collectively. The methoxy group at the 3-position is a strong electron-donating group through resonance, which increases the electron density on the pyridine nitrogen. The hydroxymethyl group at the 2-position has a weak inductive electron-withdrawing effect. The bromine atom at the 6-position exerts a significant electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack and reduces the nucleophilicity of the nitrogen.
The interplay of these effects suggests that the N-oxidation of this compound would proceed, though perhaps under more forcing conditions than an unsubstituted pyridine due to the deactivating effect of the bromine atom. The strong activating effect of the methoxy group is expected to partially counteract this deactivation.
| Substituent | Position | Electronic Effect | Influence on N-Oxidation |
| Methoxy | 3 | +M (Resonance), -I (Inductive) | Activating |
| Hydroxymethyl | 2 | -I (Inductive) | Weakly Deactivating |
| Bromo | 6 | -I (Inductive), +M (Resonance) | Deactivating |
This table summarizes the electronic influence of substituents on the N-oxidation of the pyridine ring in this compound.
Upon successful N-oxidation, the resulting this compound N-oxide would exhibit altered reactivity. The N-oxide functional group can be subsequently removed (deoxygenated) or used to direct further functionalization of the pyridine ring. For instance, the N-oxide can activate the C2 and C6 positions for nucleophilic attack.
Chemo- and Regioselectivity in Complex Reaction Environments
The presence of multiple reactive sites in this compound—the pyridine nitrogen, the hydroxyl group, the C-Br bond, and the activated C-H bonds on the pyridine ring—raises important questions of chemo- and regioselectivity in chemical transformations. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.
Chemoselectivity refers to the preferential reaction of one functional group over others. For example, in the presence of a strong, non-nucleophilic base, the acidic proton of the hydroxymethyl group is likely to be abstracted, leading to the formation of an alkoxide. This would be favored over reactions at other sites. Conversely, under conditions that favor nucleophilic aromatic substitution, the bromine atom at the 6-position could be displaced by a suitable nucleophile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, would also selectively occur at the C-Br bond.
Regioselectivity pertains to the specific position at which a reaction occurs when multiple similar sites are available. For electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The methoxy group at C3 is a strong ortho-, para-director, activating the C2 and C4 positions. The hydroxymethyl group at C2 is a meta-director, deactivating the ring. The bromine atom at C6 is also an ortho-, para-director, though deactivating. The combined effect of these substituents would likely direct incoming electrophiles to the C4 position, which is activated by the methoxy group and not sterically hindered.
| Functional Group | Potential Reaction | Reagents/Conditions | Expected Selectivity |
| Pyridine Nitrogen | N-Oxidation, Alkylation | Peroxy acids, Alkyl halides | Chemoselective for the nitrogen atom |
| Hydroxymethyl Group | O-Alkylation, O-Acylation, Oxidation | Base and alkyl/acyl halide, Oxidizing agents | Chemoselective for the hydroxyl group |
| C-Br Bond | Nucleophilic Aromatic Substitution, Cross-Coupling | Strong nucleophiles, Palladium catalysts | Chemoselective for the C-Br bond |
| Pyridine Ring C-H | Electrophilic Substitution | Electrophiles | Regioselective, likely at the C4 position |
This table outlines the potential chemo- and regioselective reactions for this compound.
In complex reaction environments, a careful choice of reagents and reaction conditions is therefore essential to achieve the desired chemical transformation selectively. For instance, protecting the hydroxymethyl group as a silyl (B83357) ether would prevent its reaction with electrophiles or nucleophiles, allowing for selective modification of other parts of the molecule.
Coordination Chemistry and Ligand Properties of 6 Bromo 3 Methoxypyridin 2 Yl Methanol
Pyridylmethanol Derivatives as Multidentate Ligands in Coordination Compounds
Pyridyl-based ligands are fundamental in coordination chemistry, offering a nitrogen donor atom within an aromatic system that can be readily modified with various functional groups. researchgate.net The introduction of a hydroxymethyl group at the 2-position of the pyridine (B92270) ring, as seen in 2-pyridylmethanol and its derivatives, creates a bifunctional molecule capable of acting as a multidentate ligand. researchgate.netresearchgate.net These ligands typically coordinate to metal centers through both the pyridine nitrogen atom and the oxygen atom of the alcohol moiety. researchgate.netresearchgate.net
This dual coordination capability allows pyridylmethanol derivatives to act as chelating agents, forming stable five-membered metallocyclic rings with the metal ion. researchgate.net The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key feature of these molecules. The versatility of pyridylmethanol ligands is further enhanced by their ability to bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. researchgate.net The specific coordination number and geometry of the resulting complexes can vary significantly depending on the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands. jscimedcentral.commdpi.com
Characterization of Metal Complexes Formed with (6-Bromo-3-methoxypyridin-2-yl)methanol
While specific research on the coordination complexes of this compound is not extensively documented, its behavior can be inferred from studies on analogous pyridylmethanol ligands. researchgate.netresearchgate.net The characterization of such complexes relies on a combination of analytical and spectroscopic techniques to elucidate their structure and properties.
The most anticipated binding mode for this compound is as a monoanionic, bidentate N,O-donor ligand following the deprotonation of the hydroxymethyl group. researchgate.net In this mode, the ligand chelates to a metal center through the pyridyl nitrogen and the alcoholate oxygen. This N,O-bidentate coordination results in the formation of a stable five-membered chelate ring. researchgate.net
Depending on the metal ion's preferred coordination number and the reaction conditions, various geometries can be achieved. For instance, with transition metals like Ni(II), which often favors square planar or octahedral geometries, two molecules of the pyridylmethanol ligand could coordinate to form a complex such as [M(L)₂], where L is the deprotonated ligand. jscimedcentral.com In the presence of other ligands, such as halides or phosphines, mixed-ligand complexes with distorted octahedral or other geometries can be formed. researchgate.net
Table 1: Common Coordination Geometries with Bidentate Ligands
| Coordination Number | Geometry | Example Metal Ions |
|---|---|---|
| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |
| 4 | Tetrahedral | Zn(II), Co(II) |
| 5 | Trigonal Bipyramidal | Fe(III), Cu(II) |
| 5 | Square Pyramidal | V(IV)O, Cu(II) |
Spectroscopic methods are essential for confirming the coordination of this compound to a metal center.
Infrared (IR) Spectroscopy : Upon complexation, the IR spectrum is expected to show distinct changes. The C=N stretching vibration of the pyridine ring would likely shift to a higher frequency (15-20 cm⁻¹) due to the coordination of the nitrogen atom to the metal. kpi.ua Concurrently, the C-O stretching vibration of the alcohol group would also shift, and the broad O-H stretching band (typically around 3200-3400 cm⁻¹) would disappear if the ligand coordinates as an alcoholate, confirming deprotonation and coordination of the oxygen atom. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for observing changes in the electronic environment of the ligand upon complexation. The signals corresponding to the protons on the pyridine ring are expected to shift downfield due to the deshielding effect of the metal center. The methylene (B1212753) protons of the -CH₂OH group would also experience a shift. These shifts provide clear evidence of complex formation in solution. rsc.org
UV-Visible Spectroscopy : The formation of metal complexes often results in new electronic transitions, particularly for transition metals with d-electrons. UV-Vis spectroscopy can be used to study these d-d transitions and charge-transfer bands, providing information about the coordination geometry and the nature of the metal-ligand bonding. nih.gov
X-ray Crystallography : The definitive method for determining the solid-state structure of a metal complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the binding mode of the ligand. researchgate.netrsc.org
Catalytic Applications of Metal-Pyridylmethanol Complexes in Organic Transformations
Metal complexes derived from pyridine-based ligands are widely investigated for their catalytic activity in a variety of organic reactions. researchgate.net The ability of the ligand to stabilize different oxidation states of the metal center and the tunable steric and electronic properties of the ligand framework are key to their catalytic potential. nih.gov
Complexes involving metals such as palladium, ruthenium, copper, and iron with pyridyl ligands have shown efficacy in several important transformations: nih.govtcu.edu
Cross-Coupling Reactions : Palladium complexes with pyridine-containing ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. nih.gov
Oxidation Reactions : The introduction of a pyridine moiety into a macrocyclic ligand framework can lead to metal complexes capable of catalyzing oxidation reactions, such as alkene epoxidation. unimi.it
Polymerization and Oligomerization : Transition metal complexes with polycarboxylate and pyridine-based ligands can act as catalysts for the oligomerization and polymerization of olefins. mdpi.com
Hydrogenation and Transfer Hydrogenation : Ruthenium and iridium complexes featuring pyridyl-based ligands have been developed for transfer hydrogenation reactions, a critical process in synthetic chemistry. nih.gov
While the catalytic activity of complexes with this compound has not been specifically reported, it is plausible that its metal complexes could exhibit catalytic properties in similar transformations, with the substituents potentially modulating reactivity and selectivity. tcu.edu
Influence of Bromo- and Methoxyl Substituents on Ligand Properties and Metal-Ligand Interactions
The electronic properties of a ligand are critical in determining the stability and reactivity of its metal complexes. Substituents on the pyridine ring can significantly alter these properties. tcu.edunih.gov In this compound, the two substituents, bromo and methoxy (B1213986), exert opposing electronic effects.
Bromo Group : The bromine atom at the 6-position is an electron-withdrawing group due to its inductive effect (-I). This effect decreases the electron density on the pyridine ring and, consequently, reduces the basicity (pKa) of the pyridyl nitrogen atom. researchgate.net A less basic nitrogen donor generally forms a weaker metal-ligand bond, which can influence the stability and catalytic activity of the resulting complex. nih.gov
The net electronic effect on the pyridine nitrogen's donor ability is a balance of these opposing influences. This electronic tuning can have a profound impact on the properties of the metal complex: nih.gov
Redox Potential : The electron-donating or -withdrawing nature of the ligand can modulate the redox potential of the metal center, which is crucial for catalytic cycles involving changes in the metal's oxidation state. tcu.edu
Stability : The strength of the metal-ligand bond, influenced by the ligand's electronic properties, directly affects the thermodynamic stability of the complex.
Reactivity : In catalysis, fine-tuning the electronic environment of the metal center can alter the rate-determining step of a reaction, thereby enhancing catalytic performance. nih.gov
The steric hindrance provided by the substituents can also play a role in determining the coordination geometry and the accessibility of the metal center to substrates in catalytic applications.
Table 2: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Influence on Pyridine Nitrogen |
|---|---|---|---|
| Bromo (-Br) | 6 | Inductively withdrawing (-I) | Decreases basicity and donor strength |
Computational Chemistry Investigations of 6 Bromo 3 Methoxypyridin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown excellent agreement with experimental data from X-ray crystallography. researchgate.netnih.gov The optimized structure provides a foundation for all other computational analyses. For instance, in a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the optimized structure calculated using DFT at the B3LYP/6–311 G(d,p) level was compared with the experimentally determined solid-state structure. nih.gov Such comparisons are vital for validating the chosen theoretical model. The stability of a molecule can also be inferred from its total energy, with lower energy values indicating a more stable conformation.
Table 1: Illustrative Bond Parameters for a Related Pyridine Derivative Note: The following data is for a structurally related compound and serves as an example of typical DFT results.
| Parameter | Theoretical Value (DFT/B3LYP) |
|---|---|
| C-N Bond Length (pyridine ring) | 1.34 Å |
| C-C Bond Length (pyridine ring) | 1.39 Å |
| C-Br Bond Length | 1.89 Å |
| C-O Bond Angle (methoxy) | 118.5° |
| N-C-C Bond Angle (pyridine ring) | 123.0° |
Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For example, in a study of various 6-arylated-pyridin-3-yl methanol (B129727) derivatives, the HOMO-LUMO gaps were calculated to assess their relative stability. researchgate.net The analysis of global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, hardness, and softness, provides further insight into the molecule's chemical behavior. nih.gov
Table 2: Example Frontier Orbital Energies and Reactivity Descriptors Note: This data is hypothetical and for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.54 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 5.09 |
| Ionization Potential (I) ≈ -EHOMO | 6.54 |
| Electron Affinity (A) ≈ -ELUMO | 1.45 |
| Global Hardness (η) = (I-A)/2 | 2.55 |
| Global Softness (S) = 1/2η | 0.20 |
| Electronegativity (χ) = (I+A)/2 | 3.99 |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution within a molecule by describing the Lewis-like bonding patterns of electron pairs. wisc.edu This method localizes electrons into bonds, lone pairs, and core orbitals, allowing for the study of intramolecular and intermolecular interactions. wisc.edufaccts.de
A key aspect of NBO analysis is the examination of charge delocalization, which is described as a donation of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. Higher E(2) values indicate more intense interactions and greater stabilization of the molecule. Common interactions studied include π→π* and n→π* transitions, which are crucial for understanding hyper-conjugative effects and charge transfer, ultimately contributing to the molecule's bioactivity. researchgate.netniscpr.res.in
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation. Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed and compared with experimental results.
DFT calculations can compute the harmonic vibrational frequencies of a molecule. The resulting theoretical IR spectrum, when compared with an experimental spectrum, helps in the assignment of vibrational modes to specific functional groups. researchgate.net It is common practice to scale the calculated frequencies to correct for systematic errors arising from the approximations in the computational method. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are compared against experimental data, often showing a strong linear correlation, which aids in the definitive structural elucidation of the compound. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of near-zero or intermediate potential. wolfram.com
For (6-Bromo-3-methoxypyridin-2-yl)methanol, an MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and methanol groups. These regions represent the sites for potential hydrogen bonding and interactions with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton of the methanol group, indicating their susceptibility to nucleophilic attack. researchgate.net
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jbcpm.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a typical docking study, the ligand, such as this compound, is placed into the binding site of a target protein. An algorithm then samples various conformations and orientations of the ligand, calculating the binding affinity or docking score for each pose. niscpr.res.in The score, usually expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger and more stable interaction. nih.gov
The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. jbcpm.com For instance, the hydroxyl and methoxy groups, along with the pyridine nitrogen of the title compound, could act as hydrogen bond donors or acceptors, playing a critical role in its binding to a biological target. niscpr.res.in These studies can reveal a compound's potential as an inhibitor or modulator of a specific protein target. researchgate.net
Conformational Analysis and Tautomerism Studies
The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds, particularly the C-C bond linking the hydroxymethyl group to the pyridine ring and the C-O bond of the methoxy group. Conformational analysis aims to identify the most stable arrangement of atoms in three-dimensional space, which corresponds to the global minimum on the potential energy surface.
Theoretical studies, typically employing Density Functional Theory (DFT) methods, can systematically explore the potential energy surface by rotating these key dihedral angles. While specific published studies on the conformational analysis of this compound are not available, the principles of such an investigation would involve calculating the relative energies of various conformers. The stability of these conformers is influenced by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group.
For illustrative purposes, a hypothetical relative energy profile for different conformers is presented below. This table demonstrates how computational methods can quantify the stability of different spatial arrangements.
Interactive Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A | 0° | 0.00 | Intramolecular H-bond (OH···N) |
| B | 60° | 2.5 | Steric repulsion |
| C | 120° | 3.1 | Steric repulsion |
| D | 180° | 1.8 | Dipole-dipole interaction |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.
Tautomerism, the migration of a proton, is a potential consideration for molecules with acidic protons and multiple basic sites. In the case of this compound, the most likely tautomerism would involve the migration of the hydroxyl proton to the pyridine nitrogen, forming a zwitterionic species. Computational studies can predict the relative stability of such tautomers by calculating their free energies in the gas phase and in different solvents. Generally, for simple hydroxymethylpyridines, the neutral form is significantly more stable than any zwitterionic tautomer under standard conditions.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. ias.ac.in The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its electronic structure. ias.ac.in Computational chemistry serves as a valuable tool for the prediction and understanding of NLO properties at the molecular level. researchgate.netresearchgate.net
The key parameters that determine a molecule's NLO activity are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT. frontiersin.org The magnitude of the hyperpolarizability is particularly sensitive to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov
In this compound, the pyridine ring acts as a π-conjugated system. The methoxy (-OCH3) and hydroxymethyl (-CH2OH) groups are typically considered electron-donating, while the bromo (-Br) group can act as a weak electron-withdrawing group. Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors.
While specific experimental or computational NLO studies on this compound are not documented in the searched literature, a hypothetical summary of calculated NLO properties is provided below to illustrate the type of data generated in such an investigation. These values are often compared to a standard NLO material like urea (B33335) for reference.
Interactive Table: Hypothetical Calculated NLO Properties
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Average Polarizability (α) | 95 x 10-24 esu |
| Total First Hyperpolarizability (βtot) | 150 x 10-30 esu |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.
Further computational analysis, such as Frontier Molecular Orbital (FMO) analysis, can provide insights into the ICT process. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, with a smaller HOMO-LUMO gap generally correlating with higher NLO activity. nih.gov
Advanced Analytical Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis6.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)6.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Further research or the publication of experimental data for (6-Bromo-3-methoxypyridin-2-yl)methanol is needed to provide the detailed analysis required for this article.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is a premier analytical technique for the unambiguous determination of the solid-state structure of crystalline compounds. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, the methodology's application to analogous substituted pyridine (B92270) derivatives provides a clear framework for how its structure would be determined. nih.govnih.govnih.gov
Furthermore, X-ray crystallography is instrumental in understanding the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking that dictate the crystal packing. nih.gov In many pyridyl-methanol structures, O-H···N hydrogen bonds are a predominant feature, often forming chains or more complex networks that stabilize the crystal lattice. nih.govnih.gov
In cases where the molecule is chiral, single-crystal X-ray crystallography can be used to determine the absolute stereochemistry. By employing anomalous dispersion effects, typically from a heavy atom like bromine, the absolute configuration of a stereocenter can be assigned. For racemic mixtures, the technique can confirm the presence of both enantiomers, which often crystallize in a centrosymmetric space group. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from impurities or related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quality control of pharmaceutical intermediates and fine chemicals, including substituted pyridine derivatives. nih.gov The versatility of HPLC allows for the development of specific methods to separate the target compound from starting materials, by-products, and degradation products. Several separation modes can be employed, including reversed-phase, mixed-mode, and hydrogen-bonding chromatography. sielc.comhelixchrom.comsielc.com
Reversed-phase HPLC is the most common approach, typically utilizing a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or phosphoric acid to improve peak shape and resolution for basic compounds like pyridines. sielc.comhelixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. helixchrom.com
Below is a table summarizing typical HPLC conditions for the analysis of pyridine derivatives, which would be applicable for assessing the purity of this compound.
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18, C8, Mixed-Mode (e.g., Amaze SC) | Provides separation based on hydrophobicity and/or ionic interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifiers (e.g., Formic Acid, Ammonium (B1175870) Formate) | Elutes the compound from the column; modifiers control ionization and improve peak shape. |
| Column Dimensions | 3.0 x 150 mm, 3 µm or 5 µm particle size | Standard dimensions for analytical HPLC, balancing efficiency and backpressure. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and influences resolution. |
| Detection | UV at ~254 nm or ~270 nm | Detects the analyte based on its absorbance of UV light. |
| Separation Mode | Reversed-Phase, Cation-Exchange, Hydrogen-Bonding | The primary mechanism by which separation of analytes is achieved. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. For purity assessment of this compound, UPLC methods can provide faster and more efficient separations. sielc.com
The principles of separation in UPLC are analogous to HPLC, primarily relying on reversed-phase chromatography. However, the smaller particle size results in much higher efficiency, allowing for the use of shorter columns and/or higher flow rates without sacrificing resolution. This leads to significantly reduced analysis times and lower solvent consumption, making UPLC a more environmentally friendly and cost-effective technique. Methods developed for HPLC can often be scaled down for UPLC applications. sielc.com
The table below outlines typical parameters for a UPLC method suitable for analyzing this compound.
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18 or equivalent, < 2 µm particle size | High-efficiency stationary phase for rapid and high-resolution separations. |
| Mobile Phase | Acetonitrile/Water with modifiers (e.g., Formic Acid) | Similar to HPLC but optimized for high-throughput analysis. |
| Column Dimensions | 2.1 x 50 mm or 2.1 x 100 mm, < 2 µm | Standard UPLC dimensions that offer high efficiency with manageable backpressure. |
| Flow Rate | 0.4 - 0.8 mL/min | Higher linear velocities are possible due to smaller particles, enabling faster runs. |
| Detection | UV-Vis (Photodiode Array), Mass Spectrometry (MS) | Provides sensitive detection and, with MS, structural confirmation of the analyte and impurities. |
| Analysis Time | < 5 minutes | Significantly faster run times compared to conventional HPLC. |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules
The primary documented application of (6-Bromo-3-methoxypyridin-2-yl)methanol is its role as a key intermediate in the synthesis of complex heterocyclic molecules. Its utility is demonstrated in the preparation of 1-(piperidin-4-yl)-1H-indole derivatives. google.com In this context, the compound serves as a foundational building block, where its functional groups are sequentially modified to construct the target indole (B1671886) structures. The bromo group can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to enable further elaboration of the molecular structure.
Preparation of Diversified Heterocyclic Scaffolds through Modular Synthesis
While specific examples detailing the use of this compound for creating a wide range of heterocyclic scaffolds through modular synthesis are not found in the available research, its structure is inherently suited for such applications. A modular or divergent synthesis approach would leverage the distinct reactivity of its functional groups. For instance, the bromo substituent could be a handle for introducing diversity via transition-metal-catalyzed cross-coupling reactions, while the hydroxymethyl group could be used to build fused ring systems or attach linkers to other molecular fragments. This dual functionality is a hallmark of versatile building blocks in modern synthetic chemistry.
Precursor in the Development of Functional Materials (e.g., polymers, optoelectronic materials)
Currently, there is no specific research literature detailing the application of this compound as a precursor in the development of functional materials such as polymers or optoelectronic materials. In principle, pyridine-containing compounds are of interest in materials science due to their electronic properties and ability to coordinate with metals. A molecule like this could potentially be converted into a monomer for polymerization or a ligand for metal-organic frameworks (MOFs), but such applications have not been specifically reported for this compound.
Role as a Reagent or Catalyst in Specific Organic Transformations
There is no available evidence to suggest that this compound acts as a reagent or catalyst in specific organic transformations. Its primary role appears to be that of a structural building block or intermediate, where the molecule itself is incorporated into the final product, rather than facilitating a reaction between other substrates.
Mechanistic Medicinal Chemistry Research and Biological Interactions of 6 Bromo 3 Methoxypyridin 2 Yl Methanol Derivatives
Investigation of Molecular Targets and Biochemical Pathways
The biological activity of (6-bromo-3-methoxypyridin-2-yl)methanol derivatives is rooted in their ability to interact with specific molecular targets, thereby modulating biochemical pathways involved in various disease states. Research has focused on their interactions with enzymes, specific proteins, and cell surface receptors.
Enzyme inhibition is a primary mechanism through which pyridine-based compounds exert their therapeutic effects. mdpi.com Derivatives of the pyridylmethanol scaffold have been investigated as inhibitors of several key enzymes.
Aromatase: Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis and a key target for treating hormone-dependent breast cancer. rsc.orgnih.gov The pyridine (B92270) moiety is an interesting heterocycle for aromatase inhibition because the lone pair of electrons on the pyridine nitrogen can coordinate with the heme iron of the enzyme. nih.gov Several studies have focused on designing pyridine-based compounds as non-steroidal aromatase inhibitors. rsc.orgnih.gov These inhibitors are designed for dual binding, interacting with both the heme and the substrate access channel of the enzyme. rsc.orgnih.gov
| Compound Name | Target | IC₅₀ (nM) | Reference |
| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | CYP19A1 | 0.83 | rsc.orgnih.gov |
| Letrozole (Reference) | CYP19A1 | 0.70 | rsc.orgnih.gov |
| 3-bis(4-chlorophenyl)methylpyridine | Aromatase | 84 | google.com |
Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov The search for new, reversible, and selective MAO inhibitors is a major focus of drug development. mdpi.comnih.gov Derivatives containing pyridine and related heterocyclic scaffolds have shown potent inhibitory activity, particularly against MAO-B. mdpi.commdpi.com
| Compound ID | Target | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| S5 | MAO-B | 0.203 | 0.155 ± 0.050 | 19.04 | mdpi.comnih.gov |
| S5 | MAO-A | 3.857 | - | - | mdpi.comnih.gov |
| S16 | MAO-B | 0.979 | 0.721 ± 0.074 | - | mdpi.comnih.gov |
| S15 | MAO-A | 3.691 | - | - | mdpi.comnih.gov |
| Compound 7 | MAO-A | - | 0.06 ± 0.003 | - | nih.gov |
| Moclobemide | MAO-A | - | 0.11 ± 0.01 | - | nih.gov |
Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary therapeutic strategy for Alzheimer's disease and myasthenia gravis. wikipedia.orgdrugs.com The development of reversible and selective AChE inhibitors is an active area of research to minimize side effects. nih.govnih.gov Methoxypyridinium compounds have been characterized as reversible inhibitors of human acetylcholinesterase, highlighting the potential of this scaffold in designing new treatments for neurodegenerative conditions. nih.gov
Beyond direct enzyme inhibition, derivatives of the methoxypyridine core can modulate the function of proteins integral to cell survival and signaling pathways.
Bcl-2 protein: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). nih.gov Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, making them attractive therapeutic targets. Research has shown that certain pyridine derivatives can increase tumor cell apoptosis by decreasing the levels of the anti-apoptotic Bcl-2 protein while increasing the pro-apoptotic Bax protein. worldresearchlibrary.org The function of Bcl-2 is also linked to the maintenance of mitochondrial pyridine nucleotides in a reduced state, which protects cells from oxidative stress-induced apoptosis. nih.govresearchgate.net
Gamma-secretase: Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Instead of direct inhibition, which can cause side effects, gamma-secretase modulators (GSMs) allosterically alter the enzyme's activity to favor the production of shorter, non-toxic Aβ peptides. nih.gov A study on the evolution of GSMs identified that incorporating a methoxypyridine motif into the core scaffold led to compounds with improved activity and better drug-like properties, such as solubility. nih.gov Notably, the synthesis of these advanced modulators involved an intermediate, 6-bromo-2-methoxy-3-aminopyridine, which is structurally very similar to the title compound. nih.gov
| Compound ID | B-Ring Structure | Aβ42 Inhibition IC₅₀ (nM) | Reference |
| 22d | Methoxypyridyl | 20 | nih.gov |
| 22e | Methoxypyrazinyl | 30 | nih.gov |
| 4 | Phenyl | 110 | nih.gov |
Methoxypyridine derivatives have been evaluated for their ability to bind to various G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in a multitude of physiological processes.
High-affinity ligands for specific receptors can be developed as therapeutic agents or as imaging agents for positron emission tomography (PET). nih.gov For example, pyridine analogs have been designed as high-affinity, selective ligands for the cannabinoid type 2 (CB2) receptor, a target for neuroinflammation. nih.govresearchgate.net Other studies have focused on developing pyrido[2,1-f]purine-2,4-dione derivatives as antagonists for the human adenosine (B11128) A3 receptor, achieving subnanomolar binding affinities. acs.org The data from these studies, typically expressed as the inhibition constant (Kᵢ), quantify the affinity of the compound for the receptor.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |
| [³H]14-methoxymetopon | µ-opioid receptor | 0.43 nM | nih.gov |
| Compound 27 | Adenosine A₃ | 0.38 nM | acs.org |
| Compound 6a (RSR-056) | Cannabinoid Type 2 | 2.5 nM | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Substituted Pyridylmethanol Analogs
Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that links the structural features of a molecule to its biological activity. collaborativedrug.com For pyridine derivatives, SAR studies have provided valuable insights for optimizing potency, selectivity, and pharmacokinetic properties. nih.govblogspot.com
Key SAR findings for related pyridine scaffolds include:
Influence of Methoxy (B1213986) Groups: In studies on the antiproliferative activity of pyridine derivatives, it was found that the number and position of methoxy (-OCH₃) groups significantly influence efficacy. Increasing the number of these substituents often leads to lower IC₅₀ values, indicating greater potency. nih.gov
Substituent Position: For MAO-B inhibitors based on a pyridazinobenzylpiperidine scaffold, the position of substituents on an attached phenyl ring was crucial. A chloro (-Cl) group at the 3-position resulted in the most potent inhibition, followed by methoxy (-OCH₃), fluoro (-F), and cyano (-CN) groups. Substituents at the 2- or 4-position generally led to lower activity. mdpi.comnih.gov
Pyridine Ring Modifications: The pyridine ring itself is a key feature. For acetylcholinesterase inhibitors, the positively charged quaternary ammonium (B1175870) group is crucial for binding to the enzyme's active site. blogspot.com Introducing electron-withdrawing groups at specific positions on the pyridine ring can enhance the molecule's affinity. blogspot.com
Heterocyclic Moieties: In the development of MAO inhibitors, replacing a phenyl ring with other heterocyclic moieties like N-methylpyrrole, furan, or pyridine resulted in some of the most powerful and specific inhibitors against MAO-A. mdpi.com
Rational Design and Synthesis of Biologically Active Scaffolds Based on the this compound Core
Rational drug design uses the understanding of a biological target's structure and mechanism to create new, more effective therapeutic agents. The this compound core is an attractive starting point for such endeavors due to its synthetic tractability.
A prominent example is the design of novel gamma-secretase modulators (GSMs). nih.gov The design process began with a known aminothiazole-based GSM scaffold. The goal was to simultaneously improve Aβ42-lowering activity and refine physicochemical properties like aqueous solubility. This led to the rational incorporation of various heterocyclic "B-rings." Among these, the methoxypyridine motif proved particularly successful, leading to ligands with enhanced activity and better properties. nih.gov
The synthesis of these advanced modulators highlights the utility of bromo-methoxy-pyridine intermediates. The synthetic route for the methoxypyridine B-ring analog started with 2,6-dibromo-3-aminopyridine. A key step was a nucleophilic aromatic substitution using sodium methoxide (B1231860) to furnish 6-bromo-2-methoxy-3-aminopyridine, which then served as a crucial building block for coupling with the rest of the molecule. nih.gov This demonstrates a clear pathway where a compound closely related to this compound is used in the rational design and synthesis of a potent, biologically active scaffold.
Exploration of Neuroprotective Properties in Related Methoxypyridine Derivatives
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. mdpi.com Consequently, there is significant interest in developing neuroprotective agents. The methoxypyridine scaffold is featured in compounds designed to combat these pathological processes.
The development of selective MAO-B inhibitors is a key strategy for treating neurodegenerative disorders, and compounds featuring methoxy-substituted rings have shown promise in this area. nih.govmdpi.comnih.gov By preventing the breakdown of neurotransmitters, these inhibitors can help manage disease symptoms.
Furthermore, related heterocyclic structures have been explicitly studied for their neuroprotective effects. A study of novel 1,4-dihydropyridine (B1200194) derivatives demonstrated their capacity as free radical scavengers and anti-inflammatory agents. These compounds showed potent neuroprotective properties against toxicity induced by oxidative stress and tau hyperphosphorylation in cellular models. mdpi.com Another study synthesized new derivatives of genipin, a natural compound with neuroprotective potential, to improve its stability and efficacy. One derivative was found to effectively protect against glutamate-induced oxidative damage in neuronal cells by activating the Nrf2/HO-1 antioxidant pathway. nih.gov These examples underscore the potential of using methoxypyridine and related scaffolds as a foundation for developing novel neuroprotective therapies.
Understanding the Role of Halogen Bonding and Hydrogen Bonding in Ligand-Target Interactions
The interaction of small molecules with biological targets is governed by a variety of non-covalent forces, including halogen bonds and hydrogen bonds. The chemical structure of this compound, which contains a bromine atom, a hydroxyl group, a methoxy group, and a pyridine ring, provides multiple opportunities for such interactions, which are crucial for its potential biological activity.
Halogen Bonding:
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. nih.gov The bromine atom in this compound can participate in halogen bonding. This type of interaction has been increasingly recognized for its importance in medicinal chemistry and drug design, as it can contribute significantly to the binding affinity and selectivity of a ligand for its protein target. researchgate.net The strength and directionality of halogen bonds make them a valuable tool in the rational design of potent and selective inhibitors. researchgate.net In a biological context, the bromine atom of the compound could form a halogen bond with a backbone carbonyl oxygen or an amino acid side chain containing a Lewis base in a protein's active site.
Hydrogen Bonding:
The interplay between halogen and hydrogen bonding can be complex and determinative of a ligand's biological profile. The specific geometry and electronic environment of the binding pocket of a target protein would dictate which of these interactions are formed and their relative contributions to the binding energy.
| Functional Group of this compound | Potential Interaction | Role in Interaction | Potential Interaction Partner in a Biological Target |
| Bromo (-Br) | Halogen Bond | Halogen Donor (Lewis Acid) | Carbonyl oxygen, nitrogen atom in amino acid side chains |
| Hydroxyl (-OH) | Hydrogen Bond | Donor and Acceptor | Amino acid side chains (e.g., Asp, Glu, Ser, Thr), backbone carbonyls and amides |
| Methoxy (-OCH3) | Hydrogen Bond | Acceptor | Amino acid side chains (e.g., Ser, Thr, Asn, Gln) |
| Pyridine Nitrogen | Hydrogen Bond | Acceptor | Amino acid side chains (e.g., Ser, Thr, Asn, Gln) |
Conclusion and Future Research Directions
Synthesis and Reactivity Highlights of (6-Bromo-3-methoxypyridin-2-yl)methanol
This compound is a polysubstituted pyridine (B92270) derivative featuring three distinct functional groups—a bromine atom, a methoxy (B1213986) group, and a hydroxymethyl group—which dictate its synthesis and reactivity.
Synthesis: The synthesis of substituted pyridines like this compound often involves multi-step sequences that allow for the precise installation of functional groups. While specific literature detailing a singular, optimized synthesis for this exact molecule is sparse, its construction can be logically inferred from established pyridine chemistry. A plausible synthetic route could start from a pre-functionalized pyridine ring, such as 2,6-dibromo-3-methoxypyridine. Selective lithiation or Grignard formation at the 2-position, followed by reaction with an electrophile like formaldehyde (B43269), would introduce the hydroxymethyl group. Alternatively, a route could involve the reduction of a corresponding carboxylic acid or ester at the 2-position. The strategic placement of the bromo and methoxy groups is crucial and is typically established early in the synthetic sequence.
Reactivity: The reactivity of this compound is governed by its distinct functional moieties.
Bromo Group: The bromine atom at the 6-position is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, making the compound a valuable building block for more complex molecules.
Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can undergo various transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for subsequent nucleophilic substitution reactions.
Potential for Further Exploration in Coordination Chemistry and Catalysis
Pyridine derivatives are fundamental ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom. This compound possesses multiple potential coordination sites: the pyridine nitrogen, the oxygen of the hydroxymethyl group, and the oxygen of the methoxy group. This structure allows it to potentially act as a bidentate or even a tridentate ligand, coordinating to a metal center through the N,O- or N,O,O-donor atoms.
The formation of stable metal complexes with this ligand could be explored for applications in catalysis. For instance, palladium complexes involving similar pyridine-based ligands have been investigated for their role in facilitating reactions like imine hydrolysis. mdpi.com The specific electronic and steric environment provided by the bromo, methoxy, and hydroxymethyl substituents could be harnessed to tune the activity and selectivity of a metal catalyst for specific organic transformations. Further research could involve synthesizing and characterizing metal complexes of this ligand and evaluating their catalytic efficacy in reactions such as C-H activation, cross-coupling, and asymmetric synthesis.
Prospects for Advanced Computational Studies and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding the structure and reactivity of molecules like this compound. Although specific DFT studies on this exact compound are not widely published, the extensive research on substituted pyridines provides a clear roadmap for future computational exploration. researchgate.netias.ac.inresearcher.life
Advanced computational studies could provide deep insights into:
Electronic Properties: Calculating the molecular electrostatic potential (MEP) surface would identify the electron-rich (e.g., pyridine nitrogen, oxygen atoms) and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Geometric Parameters: Optimization of the molecular geometry can predict bond lengths and angles, which are crucial for understanding its steric profile and how it might interact with other molecules or metal centers. researchgate.net
Reactivity Indices: Calculation of frontier molecular orbitals (HOMO-LUMO) can help predict the molecule's reactivity, stability, and its potential as an organocatalyst. ias.ac.inresearcher.life The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.
Ligand Behavior: Predictive modeling can simulate the coordination of this compound to various metal ions, estimating binding energies and predicting the stability and geometry of the resulting complexes. This would be invaluable for designing new catalysts.
These computational approaches can guide experimental work by predicting reaction outcomes and identifying the most promising avenues for synthesis and application, thereby accelerating research and development.
Future Avenues in Mechanistic Medicinal Chemistry and Biological Probe Development
Halogenated pyridines are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Related structures, such as (6-Bromopyridin-3-yl)methanol and (3-Bromo-6-Methylpyridin-2-Yl)Methanol, are recognized as key intermediates in the synthesis of drugs targeting neurological and inflammatory conditions. chemimpex.commyskinrecipes.com This strongly suggests that this compound is a highly promising building block for the development of novel therapeutic agents.
The bromine atom serves as a versatile handle for late-stage functionalization, enabling the synthesis of diverse compound libraries for high-throughput screening. By employing cross-coupling reactions, various aryl, alkyl, or other functional groups can be introduced at this position to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The presence of the methoxy and hydroxymethyl groups provides additional points for modification, allowing for fine-tuning of properties like solubility and metabolic stability.
Furthermore, this compound could be used to develop biological probes. For example, by attaching a fluorescent tag or a reactive group, it could be transformed into a tool for studying biological targets and pathways, contributing to a deeper understanding of disease mechanisms.
Challenges and Opportunities in the Field of Halogenated Pyridine Chemistry
The chemistry of halogenated pyridines is both challenging and rich with opportunity. The selective functionalization of the pyridine ring has historically been a significant hurdle for synthetic chemists.
Challenges:
Regioselectivity: The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the 2- and 4-positions, while electrophilic substitution, which typically occurs at the 3-position, requires harsh conditions and often yields mixtures of isomers. chemrxiv.orgnih.govresearchgate.net
Harsh Reaction Conditions: Classical methods for pyridine halogenation often rely on high temperatures and strongly acidic or basic conditions, which limits their applicability to complex molecules with sensitive functional groups. chemrxiv.orgnih.gov
Opportunities:
Modern Synthetic Methods: Recent years have seen the development of innovative strategies to overcome these challenges. Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the selective introduction of halogens and other groups. beilstein-journals.orgchemrxiv.org
Dearomatization Strategies: Novel approaches involving the temporary dearomatization of the pyridine ring, for example through the formation of Zincke imine intermediates, allow for highly regioselective halogenation under mild conditions. chemrxiv.orgnih.govmountainscholar.org
Novel Reagents and Catalysts: The design of new reagents and catalyst systems continues to expand the toolkit for pyridine functionalization, enabling previously difficult transformations. jiaolei.group
Late-Stage Functionalization: The ability to selectively halogenate complex, drug-like molecules in the final steps of a synthesis is a major opportunity. nih.gov This allows for the rapid diversification of advanced intermediates, accelerating the drug discovery process.
This compound sits (B43327) at the intersection of these challenges and opportunities. Its synthesis relies on selective functionalization methods, and its utility is defined by the modern chemical reactions that can be performed on its halogenated pyridine core. Continued innovation in this field will undoubtedly enhance the accessibility and application of this and other valuable halogenated pyridine building blocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
